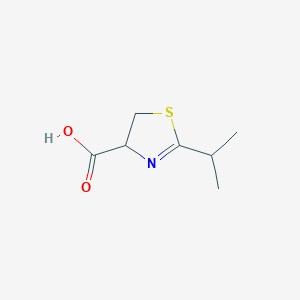![molecular formula C11H14N2O2 B13176786 6-[Methyl(oxolan-3-YL)amino]pyridine-3-carbaldehyde](/img/structure/B13176786.png)
6-[Methyl(oxolan-3-YL)amino]pyridine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[Methyl(oxolan-3-yl)amino]pyridine-3-carbaldehyde is a chemical compound with the molecular formula C11H14N2O2 This compound is characterized by the presence of a pyridine ring substituted with a carbaldehyde group at the 3-position and a methyl(oxolan-3-yl)amino group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[Methyl(oxolan-3-yl)amino]pyridine-3-carbaldehyde typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Carbaldehyde Group: The carbaldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which uses a formylating agent like N,N-dimethylformamide and phosphorus oxychloride.
Attachment of the Methyl(oxolan-3-yl)amino Group: This step involves the nucleophilic substitution of a suitable leaving group on the pyridine ring with the methyl(oxolan-3-yl)amino group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
6-[Methyl(oxolan-3-yl)amino]pyridine-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: 6-[Methyl(oxolan-3-yl)amino]pyridine-3-carboxylic acid.
Reduction: 6-[Methyl(oxolan-3-yl)amino]pyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-[Methyl(oxolan-3-yl)amino]pyridine-3-carbaldehyde has several scientific research applications:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Industry: Used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 6-[Methyl(oxolan-3-yl)amino]pyridine-3-carbaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Aminopyridine-3-carbaldehyde: Lacks the methyl(oxolan-3-yl) group, making it less sterically hindered.
6-[Methyl(oxolan-3-yl)amino]pyridine-2-carbaldehyde: Similar structure but with the carbaldehyde group at the 2-position instead of the 3-position.
Uniqueness
6-[Methyl(oxolan-3-yl)amino]pyridine-3-carbaldehyde is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of the oxolan ring adds steric bulk and potential for additional hydrogen bonding interactions, which can be advantageous in certain applications.
Propriétés
Formule moléculaire |
C11H14N2O2 |
|---|---|
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
6-[methyl(oxolan-3-yl)amino]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H14N2O2/c1-13(10-4-5-15-8-10)11-3-2-9(7-14)6-12-11/h2-3,6-7,10H,4-5,8H2,1H3 |
Clé InChI |
BYBMDMICDSPYMT-UHFFFAOYSA-N |
SMILES canonique |
CN(C1CCOC1)C2=NC=C(C=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


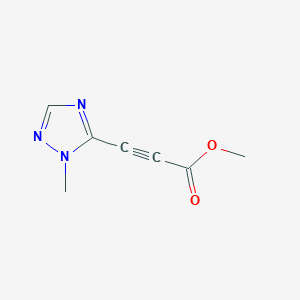

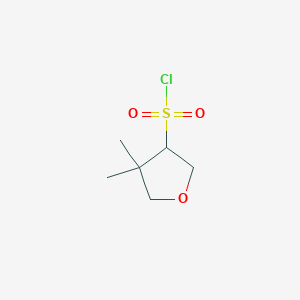


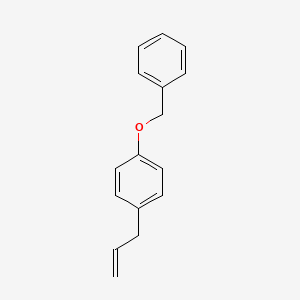
![1-[2-Amino-1-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13176759.png)
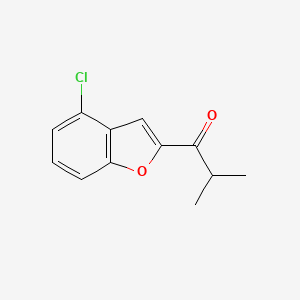

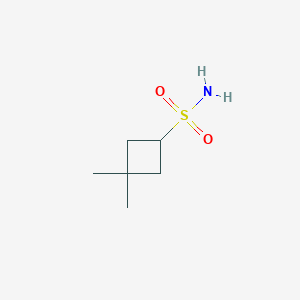

![(2E)-3-[3,5-dimethoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid](/img/structure/B13176777.png)

